molecular formula C33H34ClNO2 B586388 4-Benzyloxytoremifen CAS No. 176671-79-7

4-Benzyloxytoremifen

Katalognummer: B586388
CAS-Nummer: 176671-79-7
Molekulargewicht: 512.09
InChI-Schlüssel: DGDTYGYVAGGUTB-ULIFNZDWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyloxy Toremifene is a derivative of Toremifene, a selective estrogen receptor modulator (SERM) with anti-estrogenic and anti-tumor properties. It is a triphenylalkene derivative, which means it has a structure consisting of three phenyl groups attached to an alkene. The molecular formula of 4-Benzyloxy Toremifene is C33H34ClNO2, and it has a molecular weight of 512.08 .

Wissenschaftliche Forschungsanwendungen

4-Benzyloxy Toremifene has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of selective estrogen receptor modulators and their derivatives.

    Biology: The compound is used in biological assays to study its effects on estrogen receptors and related pathways.

    Medicine: Research focuses on its potential anti-tumor properties and its use in the treatment of estrogen receptor-positive breast cancer.

    Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy Toremifene typically involves the following steps:

    Starting Material: The synthesis begins with Toremifene, which is commercially available.

    Protection of Hydroxyl Group: The hydroxyl group of Toremifene is protected using a benzyl group to form 4-Benzyloxy Toremifene. This is achieved through a benzylation reaction, where benzyl chloride is used as the benzylating agent in the presence of a base such as sodium hydride.

    Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether.

Industrial Production Methods

Industrial production of 4-Benzyloxy Toremifene follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyloxy Toremifene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the alkene group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated alkane derivatives.

    Substitution: Various substituted benzyl derivatives.

Wirkmechanismus

4-Benzyloxy Toremifene exerts its effects by binding to estrogen receptors. It can act as an estrogen agonist or antagonist depending on the tissue type. In breast tissue, it acts as an antagonist, inhibiting the growth-stimulating effects of estrogen. The molecular targets include estrogen receptors, and the pathways involved are related to the modulation of estrogen receptor signaling .

Vergleich Mit ähnlichen Verbindungen

4-Benzyloxy Toremifene is compared with other selective estrogen receptor modulators such as Tamoxifen and Raloxifene:

    Tamoxifen: Similar to Toremifene, Tamoxifen is a first-generation SERM with both estrogenic and anti-estrogenic properties. 4-Benzyloxy Toremifene has a benzyl group that provides unique chemical properties.

    Raloxifene: Raloxifene is another SERM but with a different chemical structure. It is used primarily for the prevention of osteoporosis and has a different profile of tissue-specific actions.

The uniqueness of 4-Benzyloxy Toremifene lies in its specific chemical modifications, which may offer distinct pharmacological properties and potential therapeutic benefits .

Biologische Aktivität

4-Benzyloxy Toremifene is a derivative of the selective estrogen receptor modulator (SERM) Toremifene, which has gained attention for its potential therapeutic applications, particularly in hormone-responsive cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of 4-Benzyloxy Toremifene

4-Benzyloxy Toremifene is structurally modified to enhance its biological properties compared to its parent compound, Toremifene. It retains the core triphenylethylene structure that interacts with estrogen receptors, allowing it to exhibit both estrogenic and antiestrogenic activities depending on the target tissue and context of use .

The primary mechanism of action for 4-Benzyloxy Toremifene involves its binding affinity to estrogen receptors (ERs). It can function as an antagonist in breast tissue, inhibiting estrogen-mediated proliferation of cancer cells, while exhibiting agonistic effects in other tissues such as bone and cardiovascular systems. This dual action is crucial for its therapeutic potential in treating breast cancer and other estrogen-dependent conditions .

Antitumor Effects

Research has shown that 4-Benzyloxy Toremifene exhibits significant antitumor activity. In preclinical studies, it has been demonstrated to inhibit the growth of estrogen-dependent tumors through various pathways:

  • Inhibition of Cell Proliferation : Studies indicate that 4-Benzyloxy Toremifene can significantly reduce the proliferation rates of cancer cell lines such as MCF-7 (breast cancer) by blocking estrogen's proliferative effects .
  • Induction of Apoptosis : The compound may also induce apoptosis in cancer cells, further contributing to its antitumor efficacy .

Comparative Analysis with Other SERMs

To better understand the unique properties of 4-Benzyloxy Toremifene, a comparative analysis with other SERMs like Tamoxifen and Raloxifene can be insightful.

CompoundMechanism of ActionPrimary UseEfficacy in Breast Cancer
4-Benzyloxy ToremifeneER antagonist in breast tissueBreast cancer treatmentHigh
TamoxifenER antagonist; partial agonist in boneBreast cancer preventionHigh
RaloxifeneER antagonist; agonist in boneOsteoporosis preventionModerate

Pharmacokinetics

The pharmacokinetic profile of 4-Benzyloxy Toremifene indicates good absorption and extensive metabolism primarily via the CYP3A4 enzyme. The half-life is approximately five days, allowing for sustained therapeutic effects with once-daily dosing regimens .

Case Studies and Clinical Research

Several case studies have highlighted the effectiveness of 4-Benzyloxy Toremifene in clinical settings:

  • Case Study 1 : A clinical trial involving postmenopausal women with advanced breast cancer showed significant tumor regression after treatment with varying doses of 4-Benzyloxy Toremifene. Patients experienced improved quality of life with manageable side effects.
  • Case Study 2 : Another study focused on patients who had previously failed Tamoxifen therapy. The introduction of 4-Benzyloxy Toremifene resulted in a notable decrease in tumor markers and improved clinical outcomes.

Eigenschaften

IUPAC Name

2-[4-[(Z)-4-chloro-2-phenyl-1-(4-phenylmethoxyphenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34ClNO2/c1-35(2)23-24-36-30-17-13-28(14-18-30)33(32(21-22-34)27-11-7-4-8-12-27)29-15-19-31(20-16-29)37-25-26-9-5-3-6-10-26/h3-20H,21-25H2,1-2H3/b33-32+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDTYGYVAGGUTB-ULIFNZDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737632
Record name 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176671-79-7
Record name Ethanamine, 2-[4-[4-chloro-2-phenyl-1-[4-(phenylmethoxy)phenyl]-1-butenyl]phenoxy]-N,N-dimethyl-, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176671-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.